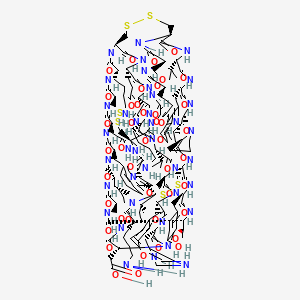
Circulin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] is a cyclic peptide composed of multiple amino acids. Cyclic peptides are known for their stability and unique structural properties, which make them valuable in various scientific and industrial applications. This particular compound is notable for its complex structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Circulin D typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclic structure is achieved through cyclization reactions, often facilitated by coupling agents such as HATU or EDC .
Industrial Production Methods
Industrial production of cyclic peptides like this one can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired cyclic peptide .
Chemical Reactions Analysis
Types of Reactions
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid modifications.
Major Products
The major products of these reactions include modified cyclic peptides with altered functional groups, which can enhance or modify their biological activity .
Scientific Research Applications
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] has several scientific research applications:
Chemistry: Used as a model compound to study peptide conformations and interactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of novel materials and biotechnological applications
Mechanism of Action
The mechanism of action of Circulin D involves its interaction with specific molecular targets. The cyclic structure allows for high binding affinity and selectivity towards these targets. The peptide can modulate biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Boc-Cys-Pro-Gly-Cys-NHMe): A cyclic tetrapeptide with a simpler structure.
Cyclo(-His-Pro): A cyclic dipeptide known for its bioactivity.
Cyclo(-Gly-Pro): Another cyclic dipeptide with distinct properties
Uniqueness
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] is unique due to its complex sequence and multiple cysteine residues, which allow for the formation of multiple disulfide bonds. This complexity enhances its stability and potential for diverse biological activities .
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
KIPCGESCVWIPCVTSIFNCKCENKVCYHD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



